
3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid is an organic compound that features a thiazolidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- **2-(2-Methoxyphenyl)-4-oxothiazolidin-3-yl)benzoic acid
- **3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
- **3-(3-(2-Hydroxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
Comparison: Compared to similar compounds, 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
Molecular Formula |
C17H15NO4S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C17H15NO4S/c1-22-14-8-3-2-7-13(14)18-15(19)10-23-16(18)11-5-4-6-12(9-11)17(20)21/h2-9,16H,10H2,1H3,(H,20,21) |
InChI Key |
IXSXEIPCIXQHQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




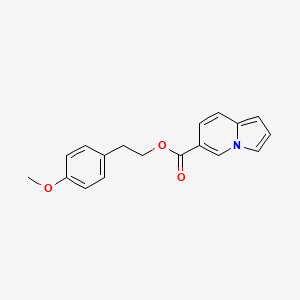
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
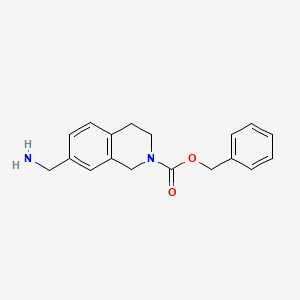
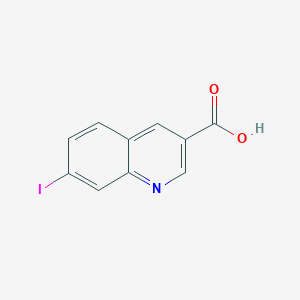
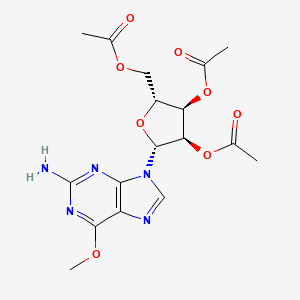
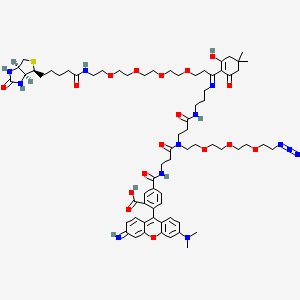
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)
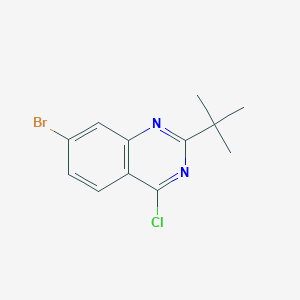
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)
